Cas no 1207032-82-3 (3-[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea)
![3-[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea structure](https://ja.kuujia.com/scimg/cas/1207032-82-3x500.png)
3-[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea 化学的及び物理的性質
名前と識別子
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- 1-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]-3-(3,4-dimethylphenyl)urea
- 3-[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea
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- インチ: 1S/C20H19ClN4O3/c1-12-4-5-14(10-13(12)2)23-20(27)24-18-19(26)25(9-8-22-18)15-6-7-17(28-3)16(21)11-15/h4-11H,1-3H3,(H2,22,23,24,27)
- InChIKey: HIEAKAVIRNOTMD-UHFFFAOYSA-N
- ほほえんだ: N(C1=NC=CN(C2=CC=C(OC)C(Cl)=C2)C1=O)C(NC1=CC=C(C)C(C)=C1)=O
3-[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3398-2578-1mg |
3-[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea |
1207032-82-3 | 1mg |
$54.0 | 2023-09-05 | ||
Life Chemicals | F3398-2578-2μmol |
3-[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea |
1207032-82-3 | 2μmol |
$57.0 | 2023-09-05 | ||
Life Chemicals | F3398-2578-2mg |
3-[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea |
1207032-82-3 | 2mg |
$59.0 | 2023-09-05 |
3-[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea 関連文献
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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8. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
3-[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)ureaに関する追加情報
Comprehensive Overview of 3-[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea (CAS No. 1207032-82-3)
The compound 3-[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea (CAS No. 1207032-82-3) is a highly specialized chemical entity with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a pyrazine core substituted with a chloro-methoxyphenyl group and a dimethylphenylurea moiety, makes it a subject of interest for drug discovery and development. Researchers are increasingly exploring its applications in targeting specific enzymatic pathways, particularly in the context of kinase inhibition and signal transduction modulation.
In recent years, the demand for novel small-molecule inhibitors has surged, driven by advancements in precision medicine and personalized therapeutics. This compound’s 3,4-dihydropyrazin-2(1H)-one scaffold is structurally analogous to several clinically validated kinase inhibitors, sparking interest in its potential for treating chronic inflammatory diseases and oncology-related conditions. Its chloro and methoxy substituents further enhance its binding affinity to hydrophobic pockets in target proteins, a feature often leveraged in structure-activity relationship (SAR) studies.
From a synthetic chemistry perspective, the preparation of 3-[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea involves multi-step organic transformations, including condensation reactions and urea formation. Its CAS No. 1207032-82-3 serves as a critical identifier in chemical databases, facilitating patent searches and regulatory compliance. The compound’s molecular weight and logP values suggest moderate solubility, making it suitable for formulation in lipophilic delivery systems, a trending topic in drug formulation technologies.
Current research trends highlight the role of heterocyclic compounds like this urea derivative in addressing drug resistance challenges. Its mechanism of action, potentially involving allosteric modulation or competitive inhibition, aligns with the growing focus on multi-target therapies. Additionally, its 3,4-dimethylphenyl group contributes to metabolic stability, a key consideration in ADME (Absorption, Distribution, Metabolism, Excretion) profiling, a hot topic in preclinical development.
In the context of green chemistry, efforts to optimize the synthesis of CAS No. 1207032-82-3 using catalytic methods or biocatalysis are gaining traction. Environmental concerns and regulatory pressures have intensified the search for sustainable synthetic routes, making this compound a candidate for green process innovation. Furthermore, its potential as a scaffold for fragment-based drug design (FBDD) is being explored, leveraging computational tools like molecular docking and QSAR modeling.
As the scientific community delves deeper into targeted therapies, 3-[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea exemplifies the convergence of medicinal chemistry and biotechnology. Its relevance extends to high-throughput screening (HTS) campaigns, where its pharmacophore features are systematically evaluated. With the rise of AI-driven drug discovery, this compound’s data-rich profile positions it as a valuable asset for machine learning applications in virtual screening.
In summary, CAS No. 1207032-82-3 represents a promising candidate for advancing therapeutic innovation. Its structural complexity and functional versatility underscore its potential in addressing unmet medical needs, while its alignment with cutting-edge research methodologies ensures its continued relevance in the evolving landscape of drug development.
1207032-82-3 (3-[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea) 関連製品
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